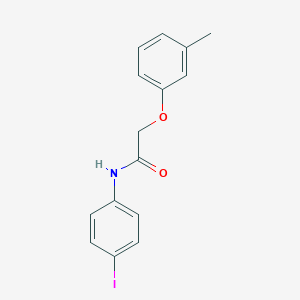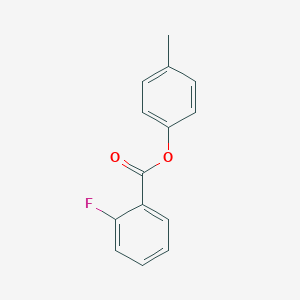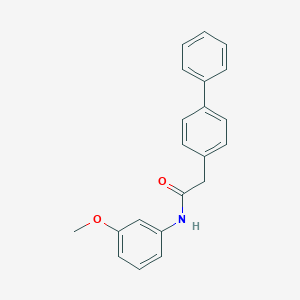![molecular formula C25H21NO3 B269537 (6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B269537.png)
(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one, also known as BMH-21, is a synthetic compound that has gained significant attention in the scientific community due to its potential as an anticancer agent. BMH-21 belongs to the family of pyridinylidene cyclohexadienone compounds and has shown promising results in preclinical studies as a potent inhibitor of cancer cell growth.
Mechanism of Action
(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one works by disrupting the DNA repair mechanism in cancer cells. It binds to a protein called poly (ADP-ribose) polymerase 1 (PARP1), which is involved in DNA repair, and prevents it from repairing DNA damage. This leads to the accumulation of DNA damage in cancer cells, which triggers cell death through apoptosis. (6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one has also been shown to inhibit the activity of other DNA repair enzymes, such as DNA ligase III, making cancer cells more sensitive to chemotherapy.
Biochemical and Physiological Effects:
(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has been shown to induce DNA damage and promote apoptosis in cancer cells, while having little effect on normal cells. (6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one has also been shown to inhibit the growth and metastasis of cancer cells in animal models. However, further research is needed to evaluate its safety and efficacy in clinical trials.
Advantages and Limitations for Lab Experiments
(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one has several advantages for lab experiments. It is a synthetic compound, which allows for easy synthesis and purification. It has also been shown to have minimal toxicity in normal cells, making it suitable for in vitro and in vivo studies. However, (6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one has some limitations. It is a relatively new compound, and further research is needed to fully understand its mechanism of action and potential side effects. The synthesis method of (6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one is also complex and requires expertise in organic synthesis.
Future Directions
There are several future directions for research on (6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one. One area of research is to evaluate its efficacy in clinical trials. (6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one has shown promising results in preclinical studies, and further research is needed to evaluate its safety and efficacy in humans. Another area of research is to optimize the synthesis method of (6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one to improve the yield and purity of the compound. This will enable further research on the compound and its potential as an anticancer agent. Finally, research is needed to understand the long-term effects of (6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one on normal cells and its potential side effects.
Synthesis Methods
(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one can be synthesized through a multistep reaction starting from 2,6-dimethoxybenzaldehyde and 2-acetylpyridine. The first step involves the synthesis of 2-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde, which is then reacted with 2,6-dimethoxybenzaldehyde to form 2-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde-2,6-dimethylphenylhydrazone. This compound is then subjected to a cyclization reaction to form (6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one. The synthesis method of (6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one has been optimized to improve the yield and purity of the compound, making it suitable for further research.
Scientific Research Applications
(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. (6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one works by inducing DNA damage and promoting apoptosis in cancer cells. It has also been shown to inhibit the activity of DNA repair enzymes, making cancer cells more susceptible to chemotherapy. (6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy in clinical trials.
properties
Product Name |
(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one |
|---|---|
Molecular Formula |
C25H21NO3 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C25H21NO3/c1-28-20-11-7-17(8-12-20)19-15-23(18-9-13-21(29-2)14-10-18)26-24(16-19)22-5-3-4-6-25(22)27/h3-16,26H,1-2H3/b24-22- |
InChI Key |
UICROVMMCIPRMH-GYHWCHFESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C/3\C=CC=CC3=O)/NC(=C2)C4=CC=C(C=C4)OC |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C3C=CC=CC3=O)NC(=C2)C4=CC=C(C=C4)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C3C=CC=CC3=O)NC(=C2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B269459.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B269463.png)
![N-[4-(acetylamino)phenyl]-4-isopropylbenzamide](/img/structure/B269464.png)


![4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B269471.png)

![2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B269477.png)
